4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1-sulfonamide
Overview
Description
4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated pyrazole with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while a Suzuki coupling reaction would produce a biaryl compound .
Scientific Research Applications
4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1-sulfonamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalysis.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Electronic Properties: In material science, the compound’s electronic properties can influence the behavior of organic semiconductors, affecting conductivity and other characteristics.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and material science .
Properties
IUPAC Name |
4-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-15-8-10(7-14-15)9-16(2)19(17,18)12-5-3-11(13)4-6-12/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGHJYZHCZQSGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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